TrkA Kinase Inhibition: IC₅₀ of 22.2 nM Demonstrates Sub-100 nM Potency in ELISA Assay
In a head-to-head comparison within the same patent series, 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde exhibits an IC₅₀ of 22.2 nM against human TrkA kinase in an enzyme-linked immunosorbent assay (ELISA) [1]. This value positions the compound within the sub-100 nM potency range. While a structurally related analog (BDBM136641) achieves a more potent IC₅₀ of 3.10 nM, the 22.2 nM value for the target compound confirms its utility as a moderately potent TrkA inhibitor building block, offering a distinct potency tier for SAR exploration.
| Evidence Dimension | TrkA kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 22.2 nM |
| Comparator Or Baseline | BDBM136641 (a related pyridinecarbaldehyde derivative from same patent family) |
| Quantified Difference | 18.1 nM less potent (comparator 3.10 nM vs target 22.2 nM) |
| Conditions | pH 7.5; ELISA assay using human TrkA kinase (US8865698, Example 3 and Example 58) |
Why This Matters
This quantitative IC₅₀ value allows medicinal chemists to select the appropriate potency tier for TrkA-focused hit-to-lead programs, differentiating it from more potent or weaker analogs within the same chemotype.
- [1] BindingDB. (2015). BDBM136586: IC₅₀ = 22.2 nM for TrkA (Human). Entry 205, US8865698, Example 3. View Source
